REACTION_CXSMILES
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[CH:1]([C:4]1[CH:5]=[CH:6][C:7](=O)[NH:8][N:9]=1)([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:7]1[N:8]=[N:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1
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Name
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|
Quantity
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3.3 g
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Type
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reactant
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Smiles
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C(C)(C)C=1C=CC(NN1)=O
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Name
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Quantity
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15 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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DISTILLATION
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Details
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After an excess of phosphorus oxychloride was distilled away
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Type
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ADDITION
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Details
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ice-water (200 ml) was added to the residues which
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Type
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EXTRACTION
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Details
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The reaction solution was extracted 3 times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2)
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Name
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Type
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product
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Smiles
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ClC=1N=NC(=CC1)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |